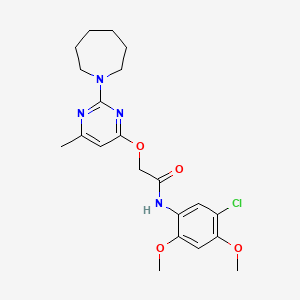

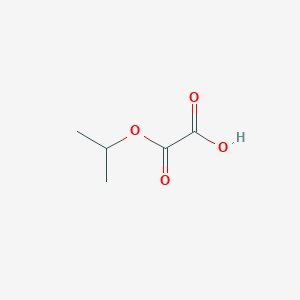

![molecular formula C12H19NO4 B2869191 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2219353-79-2](/img/structure/B2869191.png)

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 1374659-11-6 . It has a molecular weight of 241.29 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid .

Synthesis Analysis

1-Azaspiro[3.3]heptanes were synthesized, characterized, and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The key reaction involved in the synthesis of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid: is used as a building block in organic synthesis. Its unique spirocyclic structure, which includes a piperidine bioisostere, makes it a versatile intermediate for constructing complex molecular architectures. This compound is particularly useful in synthesizing novel organic compounds with potential therapeutic properties .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its structural motif is found in many biologically active molecules, and modifications to the azaspiroheptane core can lead to compounds with significant pharmacological activity .

Peptide Research

The tert-butoxycarbonyl (Boc) group in this compound is a common protecting group used in peptide synthesis. It protects the amine functionality during the coupling of peptide chains, preventing unwanted side reactions and ensuring the correct sequence is formed .

Material Science

Researchers in material science may employ 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid to modify the properties of polymers. The incorporation of the spirocyclic structure into polymer chains can influence the thermal stability, rigidity, and other physical properties of the material .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. The carboxylic acid group allows for easy linkage to amine groups on the biomolecule, creating a conjugate with altered functionality or targeting ability .

Chemical Biology

In chemical biology, 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid might be used to probe biological systems. By incorporating it into small molecules that interact with biological targets, researchers can study the function of proteins, receptors, and other cellular components .

Catalysis

The azaspiroheptane structure can act as a ligand in catalytic systems. It can coordinate to metals and influence the reactivity and selectivity of metal-catalyzed reactions, which is crucial in the development of new catalytic processes .

Agrochemical Research

Lastly, this compound’s derivatives could be explored for their potential use in agrochemicals. The structural complexity added by the spirocyclic framework may lead to new classes of herbicides, pesticides, or plant growth regulators .

Mecanismo De Acción

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315, H319, and H335 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

The use of 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively), which could be used in chemistry, biochemistry, and drug design .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTMDLGZYGFWOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid | |

CAS RN |

1374659-11-6, 2219353-79-2 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(4r,6r)-1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

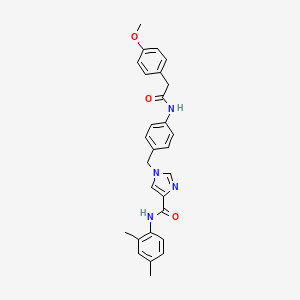

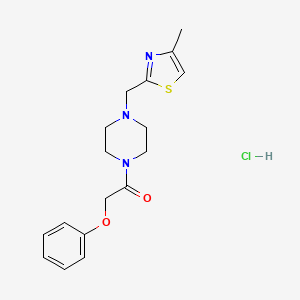

![3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2869108.png)

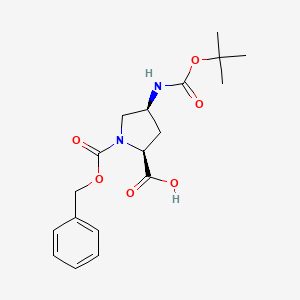

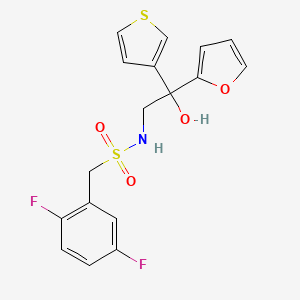

![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

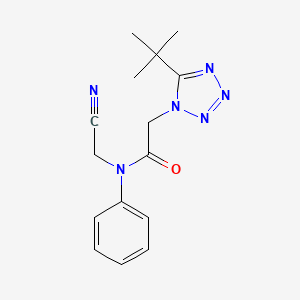

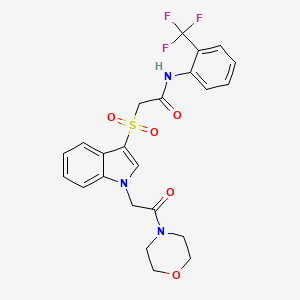

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)

![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)